

Spectroscopic Characterization of Indoline-5,6-diol Hydrobromide: A Technical Guide

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Compound of Interest

Compound Name: *Indoline-5,6-diol hydrobromide*

Cat. No.: B159926

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **Indoline-5,6-diol hydrobromide** (CAS: 138937-28-7) is a chemical compound of interest in various research domains, including medicinal chemistry and materials science. As with any compound intended for advanced applications, thorough structural elucidation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental to this characterization process.

This technical guide provides a summary of the available spectroscopic data for **Indoline-5,6-diol hydrobromide** and detailed experimental protocols for its characterization. It should be noted that publicly available, experimentally derived NMR and IR spectra for this specific compound are limited. Therefore, this guide also includes predicted spectral data and generalized, best-practice methodologies for researchers to obtain and interpret their own data.

Physicochemical and Mass Spectrometry Data

The fundamental physicochemical properties and mass spectrometry data for **Indoline-5,6-diol hydrobromide** are summarized below. This information is crucial for the initial identification and characterization of the compound.

Property	Value
Molecular Formula	C ₈ H ₁₀ BrNO ₂
Molecular Weight	232.08 g/mol
Exact Mass	230.98949 Da
Monoisotopic Mass	230.98949 Da

Spectroscopic Data

As of the latest review, comprehensive experimental spectroscopic data for **Indoline-5,6-diol hydrobromide** is not widely available in the public domain. The following tables provide a summary of the expected and, where available, predicted data for the key spectroscopic techniques.

¹H NMR Spectroscopy (Predicted)

Note: The following is a predicted ¹H NMR spectrum. Experimental values may vary based on solvent and other experimental conditions. The hydrobromide salt will likely lead to broader peaks for the N-H and O-H protons, and their chemical shifts will be highly dependent on the solvent and concentration.

Chemical Shift (ppm)	Multiplicity	Assignment
[Predicted Range]	[Predicted]	Aromatic CH
[Predicted Range]	[Predicted]	Aromatic CH
[Predicted Range]	[Predicted]	Aliphatic CH ₂ (C3)
[Predicted Range]	[Predicted]	Aliphatic CH ₂ (C2)
[Predicted Range]	[Predicted]	OH Protons (2H)
[Predicted Range]	[Predicted]	NH Proton

¹³C NMR Spectroscopy (Predicted)

Note: The following is a predicted ^{13}C NMR spectrum. The actual chemical shifts are subject to experimental conditions.

Chemical Shift (ppm)	Assignment
[Predicted Range]	Quaternary C (C5-O)
[Predicted Range]	Quaternary C (C6-O)
[Predicted Range]	Quaternary C (C3a)
[Predicted Range]	Quaternary C (C7a)
[Predicted Range]	Aromatic CH (C4)
[Predicted Range]	Aromatic CH (C7)
[Predicted Range]	Aliphatic CH_2 (C2)
[Predicted Range]	Aliphatic CH_2 (C3)

Infrared (IR) Spectroscopy

Note: The following are expected characteristic IR absorption bands for **Indoline-5,6-diol hydrobromide** based on its functional groups.

Wavenumber (cm^{-1})	Intensity	Assignment
3500 - 3200	Broad	O-H Stretch (phenolic)
3300 - 3100	Medium	N-H Stretch (secondary amine)
3100 - 3000	Medium	Aromatic C-H Stretch
2960 - 2850	Medium	Aliphatic C-H Stretch
1620 - 1580	Strong	Aromatic C=C Bending
1500 - 1400	Strong	Aromatic C=C Bending
1300 - 1200	Strong	C-O Stretch (phenol)
1250 - 1150	Strong	C-N Stretch (aromatic amine)

Experimental Protocols

The following are detailed protocols for the spectroscopic characterization of **Indoline-5,6-diol hydrobromide**.

¹H and ¹³C NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **Indoline-5,6-diol hydrobromide** for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry NMR tube.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical as the compound's solubility and the chemical shifts of labile protons (OH, NH) will be affected. DMSO-d₆ is often a good choice for polar compounds containing hydroxyl and amine groups.
 - Gently vortex or sonicate the tube to ensure complete dissolution of the sample.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
 - Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - For ¹³C NMR, use a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to obtain a good signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
- Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
 - Place a small amount (a few milligrams) of the solid **Indoline-5,6-diol hydrobromide** powder onto the center of the ATR crystal.
 - Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm^{-1} is generally sufficient.
- Data Processing:
 - The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their wavenumbers.

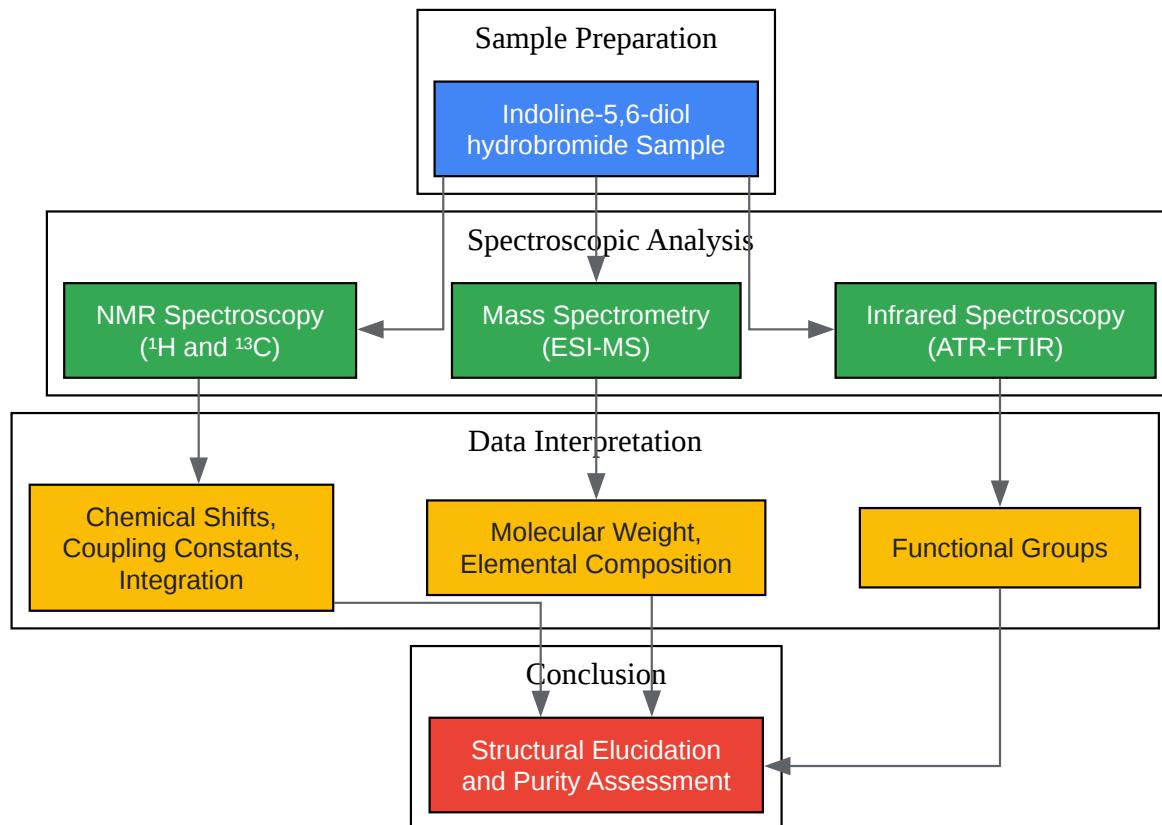
Mass Spectrometry (MS)

- Sample Preparation:

- Prepare a dilute solution of **Indoline-5,6-diol hydrobromide** (approximately 1-10 µg/mL) in a suitable solvent system. A mixture of methanol or acetonitrile with water is common for Electrospray Ionization (ESI). A small amount of formic acid or acetic acid can be added to promote protonation in positive ion mode.
- Data Acquisition (ESI-MS):
 - Set up the mass spectrometer for ESI in positive ion mode.
 - Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).
 - Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 Da). For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an accurate mass measurement.
- Data Processing:
 - Identify the molecular ion peak. For **Indoline-5,6-diol hydrobromide**, this will be the protonated free base $[C_8H_9NO_2 + H]^+$, which has a calculated m/z of 152.0706. The bromide ion will not be observed in positive ion mode.
 - In HRMS, compare the measured accurate mass to the theoretical mass to confirm the elemental composition.

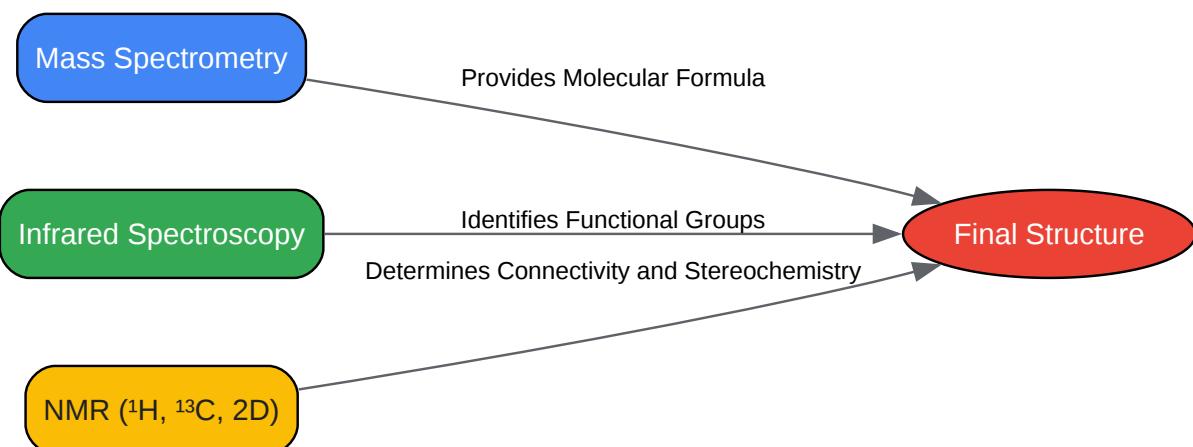
Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationship between the techniques for structural elucidation.



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Caption: General workflow for the spectroscopic characterization of a chemical compound.



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Caption: Logical relationship of spectroscopic techniques for structural elucidation.

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